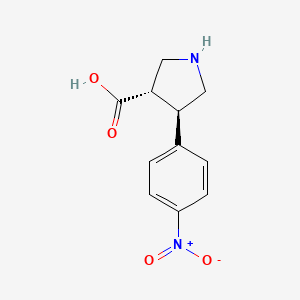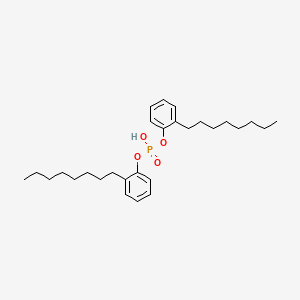
Bis(octylphenyl) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(octylphenyl) hydrogen phosphate is an organophosphorus compound with the molecular formula C28H43O4P. It is a synthetic compound that belongs to the family of organophosphate esters. This compound is known for its unique chemical properties and has various applications in different fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(octylphenyl) hydrogen phosphate typically involves the esterification of octylphenol with phosphoric acid. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:
Esterification: Octylphenol is reacted with phosphoric acid in the presence of a catalyst, such as sulfuric acid, to form this compound.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The industrial production methods also include additional steps for the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(octylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.
Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various reagents, including alkyl halides and aryl halides, are used in substitution reactions
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, organophosphorus compounds, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Bis(octylphenyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the role of phosphates in biological systems.
Industry: This compound is used as an additive in lubricants, plasticizers, and flame retardants
Wirkmechanismus
The mechanism of action of bis(octylphenyl) hydrogen phosphate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in phosphate metabolism.
Modulating Signaling Pathways: The compound can influence signaling pathways that regulate cellular processes such as growth, differentiation, and apoptosis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound with similar chemical properties and applications.
Bis(2-ethylhexyl) hydrogen phosphate: A closely related compound used in similar industrial applications.
Uniqueness
Bis(octylphenyl) hydrogen phosphate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
28258-94-8 |
|---|---|
Molekularformel |
C28H43O4P |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
bis(2-octylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C28H43O4P/c1-3-5-7-9-11-13-19-25-21-15-17-23-27(25)31-33(29,30)32-28-24-18-16-22-26(28)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
MHPZOLWFFCQILC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)
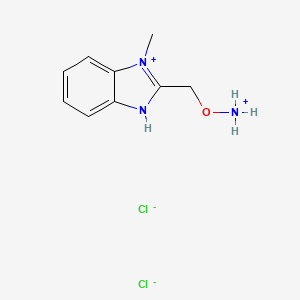

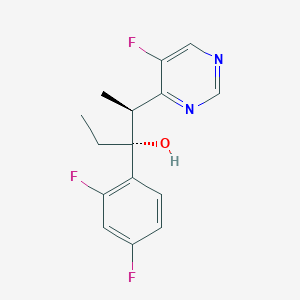


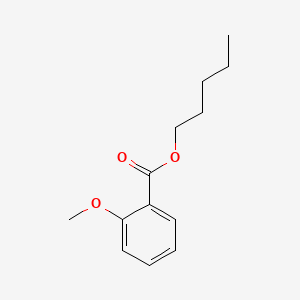
![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)

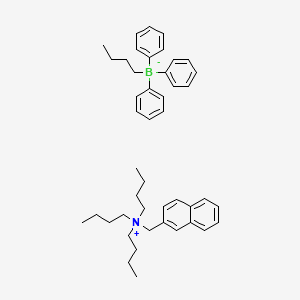
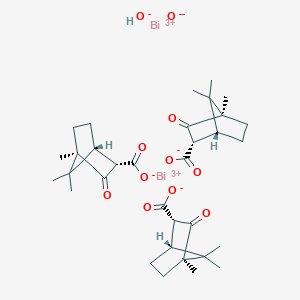
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
